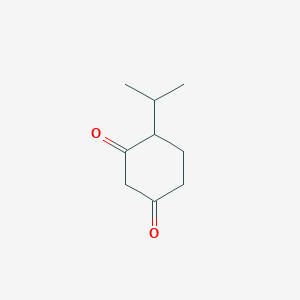

4-Isopropyl-1,3-cyclohexanedione

Description

Overview of Cyclohexanedione Derivatives in Organic Chemistry

Cyclohexanedione derivatives are a class of organic compounds characterized by a six-membered ring containing two ketone functional groups. wikipedia.orgwikipedia.org There are three isomers: 1,2-cyclohexanedione, 1,3-cyclohexanedione (B196179), and 1,4-cyclohexanedione (B43130). wikipedia.orgwikipedia.org Among these, 1,3-cyclohexanedione and its derivatives are particularly notable for their versatility in organic chemistry. researchgate.net They serve as prominent intermediates in the synthesis of a wide array of bioactive molecules and other valuable organic compounds. researchgate.netgoogle.comihbt.res.in

The reactivity of 1,3-cyclohexanedione derivatives is attributed to their dicarbonyl groups and the active methylene (B1212753) group located between them. researchgate.net These compounds can exist in equilibrium with their enol tautomer, which influences their reactivity. wikipedia.org This structural feature allows them to participate in a variety of chemical transformations, making them valuable precursors for synthesizing complex molecules. researchgate.netacs.org

The synthesis of cyclohexanedione derivatives can be achieved through several methods, including the hydrogenation of resorcinol (B1680541) derivatives or through condensation reactions like the Michael-Claisen process. wikipedia.orggoogle.comgoogle.com These derivatives are foundational units for producing herbicides, pesticides, and pharmaceuticals. wikipedia.orggoogle.comnih.gov For instance, several commercial herbicides, such as mesotrione (B120641) and tralkoxydim, are derived from the 1,3-cyclohexanedione scaffold. wikipedia.orgihbt.res.in Furthermore, these compounds are used in the synthesis of pharmaceuticals like Ondansetron. wikipedia.org

Importance of 4-Isopropyl-1,3-cyclohexanedione as a Versatile Chemical Platform

This compound is a specific derivative of 1,3-cyclohexanedione that features an isopropyl group at the fourth position of the cyclohexane (B81311) ring. nih.gov This substitution makes it a valuable and versatile intermediate for creating more complex and specialized molecules. google.com Substituted cyclohexane-1,3-diones, including the 4-isopropyl variant, are key components in the synthesis of natural products, bioactive alkaloids, and polyphenols. google.com

The development of efficient synthesis methods for compounds like this compound is an area of active research, aiming for processes that are atom-economical and can be performed in a single pot. google.com One reported synthesis involves the reaction of 4-methylpentan-2-one with ethyl acrylate (B77674) in the presence of a base like sodium hydride. google.com The strategic placement of the isopropyl group can influence the chemical and biological properties of the final products derived from this platform.

This compound and its relatives are considered prominent intermediates for synthesizing various bioactive molecules and herbicides. ihbt.res.in The ability to introduce specific substituents, such as the isopropyl group, onto the cyclohexanedione ring allows for the fine-tuning of the properties of the target molecules, highlighting the importance of this compound as a tailored building block in organic synthesis.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 4-isopropylcyclohexane-1,3-dione |

| CAS Number | 549661 (from PubChem) |

Data sourced from PubChem nih.gov and other chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-propan-2-ylcyclohexane-1,3-dione |

InChI |

InChI=1S/C9H14O2/c1-6(2)8-4-3-7(10)5-9(8)11/h6,8H,3-5H2,1-2H3 |

InChI Key |

IBNLVXNNYIGLLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(=O)CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropyl 1,3 Cyclohexanedione and Its Analogues

De Novo Synthesis Approaches

De novo synthesis involves the construction of the target molecule from simpler, acyclic precursors. These methods are fundamental in organic synthesis and offer flexibility in introducing various substituents onto the cyclohexanedione ring.

Multi-Step Synthetic Sequences from Simple Precursors

These sequences build the carbon framework of the cyclohexanedione ring through a series of well-established chemical reactions.

A classic and effective method for synthesizing substituted 1,3-cyclohexanediones involves a multi-step sequence that includes an Aldol condensation followed by a Dieckmann-type annulation. ed.gov This approach typically starts with readily available, simple chemical building blocks. ed.gov

The general sequence can be outlined as follows:

Aldol Condensation: An enolate adds to an aldehyde or ketone, forming a β-hydroxy carbonyl compound. masterorganicchemistry.com Subsequent heating with a base can lead to dehydration, yielding an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester, resulting in the formation of a five or six-membered ring. masterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated to yield the final 1,3-cyclohexanedione (B196179). ed.gov

A notable example is the synthesis of 5-isopropyl-1,3-cyclohexanedione (B91602) from three basic chemicals, which involves these key transformations. ed.gov This particular synthesis is designed to be efficient, requiring no purification of intermediates until the final step. ed.gov

| Step | Reaction Type | Description |

| 1 | Aldol Condensation | Forms a new carbon-carbon bond and introduces hydroxyl functionality. |

| 2 | Dieckmann Annulation | An intramolecular cyclization to form the six-membered ring. |

| 3 | Hydrolysis | Converts the ester group to a carboxylic acid. |

| 4 | Decarboxylation | Removes the carboxyl group to yield the final dione. |

This table illustrates a typical multi-step synthesis sequence for a substituted 1,3-cyclohexanedione.

Another versatile approach involves the condensation of carbonyl compounds with active methylene (B1212753) compounds like diethyl malonate. This method is particularly useful for preparing a range of substituted cyclohexanediones.

For instance, the synthesis of 5-isopropyl-1,3-cyclohexanedione can be achieved by reacting 5-methyl-3-hexene-2-one with diethyl malonate in the presence of a base like sodium ethoxide. prepchem.com The reaction proceeds through a Michael addition followed by a Dieckmann condensation. The resulting intermediate is then hydrolyzed and decarboxylated to afford the target molecule. prepchem.com

| Reactant 1 | Reactant 2 | Base | Key Steps | Product |

| 5-Methyl-3-hexene-2-one | Diethyl Malonate | Sodium Ethoxide | Michael Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | 5-Isopropyl-1,3-cyclohexanedione |

This table provides an example of a condensation reaction pathway for the synthesis of a substituted 1,3-cyclohexanedione.

Cyclization Reactions in Cyclohexanedione Framework Construction

Cyclization reactions that form the ring in a single, often domino, sequence are highly efficient methods for constructing the cyclohexanedione core.

A powerful strategy for the synthesis of cyclohexane-1,3-dione derivatives is the consecutive Michael-Claisen [3+3] annulation process. organic-chemistry.orgresearchgate.net This method involves the reaction of a ketone enolate with an α,β-unsaturated ester. organic-chemistry.org The reaction demonstrates significant regioselectivity, with the Michael addition occurring at the more hindered site of the ketone and the subsequent Claisen condensation happening at the less hindered site. researchgate.net

This approach has been successfully applied to the synthesis of various cyclohexane-1,3-dione derivatives from both substituted and unsubstituted acetones. organic-chemistry.org A key advantage of this method is its scalability, allowing for the production of significant quantities of the desired products. organic-chemistry.org The process is often carried out at low temperatures to control the reactivity of the enolates and minimize side reactions. organic-chemistry.org

| Ketone Component | Unsaturated Ester Component | Key Transformation | Significance |

| Acetone or substituted acetone | α,β-unsaturated ester | Consecutive Michael addition and Claisen cyclization | High regioselectivity and scalability. organic-chemistry.org |

This table summarizes the key features of the Michael-Claisen [3+3] annulation for synthesizing cyclohexanedione derivatives.

Derivatization from Pre-existing Cyclohexanedione Scaffolds

An alternative to de novo synthesis is the modification of a pre-existing 1,3-cyclohexanedione ring. This approach is useful for introducing specific functional groups at various positions of the scaffold.

The reactivity of the 1,3-cyclohexanedione system allows for a variety of chemical transformations. The methylene group flanked by the two carbonyls is particularly acidic and can be readily deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

For example, 2-alkyl-1,3-cyclohexanediones can be prepared from the parent 1,3-cyclohexanedione. wm.edu Furthermore, condensation reactions of 1,3-cyclohexanedione with aldehydes can lead to the formation of 2-alkylidene-1,3-cyclohexanediones, although these are often highly reactive intermediates. wm.eduresearchgate.net These derivatives are valuable as they introduce a new point of functionality that can be further elaborated. wm.edu

| Starting Material | Reagent | Product Type |

| 1,3-Cyclohexanedione | Alkyl Halide | 2-Alkyl-1,3-cyclohexanedione |

| 1,3-Cyclohexanedione | Aldehyde | 2-Alkylidene-1,3-cyclohexanedione |

This table illustrates common derivatization reactions of the 1,3-cyclohexanedione scaffold.

Alkylation and Substitution Reactions at the Cyclohexanedione Core

The functionalization of the 1,3-cyclohexanedione core through alkylation and substitution reactions is a key strategy for creating a diverse range of analogues. The methylene group at the C2 position, situated between the two carbonyl groups, is particularly reactive due to its high acidity, making it a prime target for introducing substituents.

Alkylation of 1,3-cyclohexanedione and its derivatives can be achieved using various alkylating agents. For instance, the reaction of 1,3-cyclohexanedione with Mannich bases derived from indoles, such as gramine, in refluxing benzene, toluene, or xylene leads to the formation of 2-substituted products. ias.ac.in Interestingly, in the case of unsubstituted 1,3-cyclohexanedione, the reaction tends to yield bis-alkylated products, where two molecules of the alkylating agent attach at the C2 position, even when using equimolar amounts of reactants. ias.ac.in This suggests that the initially formed mono-alkylated product is more reactive towards further alkylation than the starting dione. ias.ac.in

The choice of solvent and catalyst can influence the outcome of these reactions. For example, a one-pot, three-component reaction of 1,3-cyclohexanedione, iodobenzene (B50100) diacetate, and alkenes can produce fused dihydrofurans. dntb.gov.ua Furthermore, the loading and concentration of 1,3-cyclohexanedione itself can affect the reaction rate and the amount of acid or base catalyst required for certain transformations. acs.orgnih.gov

Strategies Involving Hydrogenation and Reduction

Semi-Hydrogenation of Aromatic Precursors (e.g., Resorcinol (B1680541) to 1,3-Cyclohexanedione)

A fundamental and widely used method for the synthesis of the 1,3-cyclohexanedione scaffold is the semi-hydrogenation of resorcinol (1,3-dihydroxybenzene). wikipedia.org This process involves the addition of hydrogen across one of the double bonds in the aromatic ring to form the enol tautomer of 1,3-cyclohexanedione. wikipedia.org

Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity. Palladium-based catalysts are commonly employed. For instance, a novel palladium catalyst supported on reduced graphene oxide (rGO) has been shown to achieve a 99.9% conversion of resorcinol and a 94.2% selectivity for 1,3-cyclohexanedione at 25°C in dichloromethane. dntb.gov.ua The strong π-π and p-π interactions between the graphene support and the resorcinol molecule are believed to contribute to this high selectivity. dntb.gov.uaresearchgate.net

Other catalytic systems include palladium on carbon (Pd/C) in the presence of sodium hydroxide (B78521), with optimized conditions being a 1.1–1.2 molar ratio of sodium hydroxide to resorcinol, 15% (w/w) catalyst loading, 2 MPa hydrogen pressure, and a reaction temperature of 353 K. researchgate.net Transfer hydrogenation, which uses a hydrogen donor in place of molecular hydrogen, offers a safer alternative for large-scale production. google.com A process using sodium formate (B1220265) as the hydrogen donor with a 5% palladium on carbon catalyst in water at a pH of 5-11 has been reported to give high conversion and selectivity. google.com

| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |

| Pd/rGO | Dichloromethane | 25 | - | 99.9 | 94.2 | dntb.gov.ua |

| Pd/C, NaOH | Water | 80 | 2 | - | - | researchgate.net |

| 5% Pd/C, Sodium Formate | Water | 40-70 | - | >98 | >96 | google.com |

| 5% Pd/SiO2 | - | - | - | >98 | >96 | google.com |

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers (enantiomers or diastereomers) of 4-isopropyl-1,3-cyclohexanedione and its analogues is critical when these compounds are intended for use as chiral building blocks in the synthesis of complex molecules like natural products and pharmaceuticals.

Chiral Auxiliary and Enantiomer-Specific Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy can be applied to the synthesis of enantiomerically enriched cyclohexanedione derivatives. For example, the alkylation of a 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532) derivatized with a chiral SAMP-hydrazone (a type of chiral auxiliary) with various electrophiles, followed by cleavage of the hydrazone, yields α-alkylated mono-protected 1,4-cyclohexanedione derivatives in high yields and with high enantiomeric excess (ee). nih.gov

While direct examples for this compound are not detailed in the provided context, the principles of using chiral auxiliaries like oxazolidinones or camphorsultam are well-established for controlling the stereochemistry of alkylation and other reactions on cyclic ketones. wikipedia.org These auxiliaries create a chiral environment that directs the approach of reagents to one face of the molecule over the other, leading to the preferential formation of one enantiomer. After the desired stereocenter is set, the auxiliary can be removed. sigmaaldrich.com

Synthesis of Deuterium-Labeled Analogues for Mechanistic Probes

The synthesis of deuterium-labeled compounds is a powerful tool for investigating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium (B1214612), chemists can trace the path of atoms and intermediates throughout a chemical transformation.

A general and environmentally benign method for deuterium labeling involves a palladium on carbon (Pd/C)-Aluminum-D₂O system. nih.gov In this system, deuterium gas (D₂) is generated in situ from the reaction of aluminum powder with heavy water (D₂O), and the Pd/C catalyst facilitates the H-D exchange reaction. nih.gov This method has been successfully applied to the selective deuteration of various organic molecules, including amino acids, at specific positions. nih.gov For instance, phenylalanine can be selectively deuterated at the benzylic position using this method. nih.gov

While a specific synthesis of deuterium-labeled this compound is not explicitly described, this methodology could be adapted for such a purpose. For example, by using appropriate deuterated starting materials or by performing H-D exchange reactions on the final product or its precursors, it would be possible to introduce deuterium atoms at specific locations within the molecule. This would be invaluable for studying the mechanisms of reactions involving this compound, such as its role in cycloaddition reactions or as a substrate for enzymes. acs.org

Reactivity Profiles and Mechanistic Investigations of 4 Isopropyl 1,3 Cyclohexanedione

Enolization and Tautomeric Equilibria in Cyclohexanediones

Cyclohexane-1,3-diones, including 4-isopropyl-1,3-cyclohexanedione, exist in a dynamic equilibrium between their diketo and enol tautomeric forms. google.com This keto-enol tautomerism is a fundamental characteristic of β-dicarbonyl compounds and significantly influences their reactivity. The equilibrium position is sensitive to various factors, including the solvent, temperature, and the nature of substituents on the cyclohexanedione ring. google.comresearchgate.net

In solution, 1,3-cyclohexanedione (B196179) and its derivatives can exist as the diketo form and one or more enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl group, which creates a stable six-membered ring. nih.gov This stabilization often leads to a significant population of the enol tautomer at equilibrium. nih.govchegg.com For instance, in chloroform (B151607), cyclohexane-1,3-dione shows a measurable equilibrium between the keto and enol forms. cdnsciencepub.com

Table 1: Factors Influencing Keto-Enol Equilibrium in Cyclohexanediones

| Factor | Description |

| Solvent Polarity | Polar solvents can stabilize the more polar diketo form, while nonpolar solvents often favor the intramolecularly hydrogen-bonded enol form. |

| Temperature | Changes in temperature can shift the equilibrium position. The enthalpy change for the keto-enol equilibrium of cyclohexane-1,3-dione in chloroform has been determined. cdnsciencepub.com |

| Substituents | The electronic and steric effects of substituents on the ring can alter the relative energies of the keto and enol tautomers, thereby shifting the equilibrium. researchgate.netcdnsciencepub.com |

| Concentration | In some solvents, the equilibrium can be concentration-dependent due to intermolecular associations. cdnsciencepub.com |

**3.2. Nucleophilic and Electrophilic Reactions at the Cyclohexanedione Moiety

The methylene (B1212753) group at the C2 position of this compound, situated between two electron-withdrawing carbonyl groups, is highly acidic and is referred to as an "active methylene" group. google.comacs.org Deprotonation of this carbon by a base generates a stabilized enolate ion, which is a potent nucleophile. youtube.com This enolate is central to a wide range of carbon-carbon bond-forming reactions.

The reactivity of this active methylene group allows this compound to participate as the nucleophilic component in various transformations. The enolate can react with a wide array of electrophiles. For example, it can undergo alkylation and acylation reactions, although these are not detailed in the provided search results. The high reactivity of this position is a cornerstone of the synthetic utility of 1,3-cyclohexanediones. google.comacs.org

The two carbonyl groups at the C1 and C3 positions of this compound are electrophilic centers and are susceptible to attack by nucleophiles. weebly.com The geometry of attack on these carbonyls is typically at an angle of approximately 109° to the carbonyl carbon. weebly.com In the context of the cyclohexane (B81311) ring, nucleophilic attack can occur from either the axial or equatorial face, leading to different stereochemical outcomes. weebly.com

Reactions at the carbonyl groups include additions, reductions, and the formation of derivatives such as ketals. For example, it is possible to selectively protect one of the carbonyl groups as a ketal, allowing the other to undergo reaction. acs.org The monoethylene ketal of 1,3-cyclohexanedione has been prepared and subjected to reactions like the Reformatsky reaction and cyanohydrin formation. acs.org However, the sensitivity of such ketals to basic reagents can limit their synthetic utility. acs.org The carbonyl groups can also be reduced to alcohols. libretexts.org

**3.3. Specific Reaction Classes and Transformation Pathways

The active methylene group of this compound makes it an excellent substrate for condensation reactions, such as the Aldol and Knoevenagel condensations. These reactions are powerful tools for constructing larger, more complex molecules.

Aldol Condensation: In an Aldol reaction, the enolate generated from this compound can act as a nucleophile, attacking a carbonyl compound (an aldehyde or another ketone). youtube.comyoutube.com The initial product is a β-hydroxy dicarbonyl compound (the Aldol addition product). Subsequent heating, often under acidic or basic conditions, can lead to dehydration, yielding an α,β-unsaturated carbonyl compound (the Aldol condensation product). youtube.comyoutube.com Intramolecular Aldol condensations are also possible if a suitable electrophilic carbonyl group is present elsewhere in the molecule, leading to the formation of new rings. khanacademy.org

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone. organic-chemistry.org This reaction is typically catalyzed by a weak base, such as an amine or its salt (e.g., piperidine). organic-chemistry.orgnih.gov The reaction proceeds through the formation of a Knoevenagel adduct, which often undergoes subsequent elimination to afford a stable α,β-unsaturated product. organic-chemistry.orgnih.gov The reaction is widely used for the synthesis of substituted alkenes.

Table 2: Comparison of Condensation Reactions

| Reaction | Electrophile | Key Intermediate/Product | Catalyst |

| Aldol | Aldehyde or Ketone | β-Hydroxy dicarbonyl (addition), α,β-Unsaturated dicarbonyl (condensation) | Base (e.g., NaOH) or Acid |

| Knoevenagel | Aldehyde or Ketone | Knoevenagel adduct, often leading to an α,β-unsaturated product | Weak Base (e.g., Piperidine, Pyridine) |

As a β-dicarbonyl compound, this compound is an excellent "Michael donor." masterorganicchemistry.comyoutube.com After deprotonation to form the enolate, it can undergo a Michael addition (or conjugate addition) to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor." masterorganicchemistry.com

The reaction involves the nucleophilic attack of the enolate at the β-carbon of the unsaturated system. masterorganicchemistry.comyoutube.com This 1,4-addition is a thermodynamically controlled process, driven by the formation of a stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com The initial product is a new enolate, which is then protonated to yield a 1,5-dicarbonyl compound. masterorganicchemistry.comyoutube.com The Michael addition is a versatile and widely used method for carbon-carbon bond formation. rsc.org The use of 1,3-dicarbonyls as nucleophiles in Michael additions is a common strategy in organic synthesis, including in sequences like the Robinson annulation, which combines a Michael addition with a subsequent intramolecular Aldol condensation. youtube.com

Specific Reaction Classes and Transformation Pathways

Annulation Reactions (e.g., to 2H-Pyrans)

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool in synthetic organic chemistry. For 1,3-dicarbonyl compounds such as this compound, these reactions provide a pathway to complex polycyclic structures. One notable example is the synthesis of 2H-pyrans.

A novel alkyne-assisted oxa-[3+3] annulation reaction has been reported for the synthesis of substituted 2H-pyrans from 1,3-dicarbonyl compounds and Morita-Baylis-Hillman (MBH) carbonates of propiolaldehydes. rsc.org In this reaction, the 1,3-dicarbonyl compound acts as a C-nucleophile, attacking the MBH carbonate, which serves as a three-carbon synthon. The reaction proceeds through a cascade of Michael addition, intramolecular cyclization, and elimination steps to afford the final 2H-pyran product. The alkyne functionality in the MBH carbonate is crucial for promoting the reaction, although it does not participate directly in the annulation itself. rsc.org The resulting 2H-pyrans, containing both alkyne and ester functionalities, are versatile intermediates for further transformations, such as the synthesis of pyrano[3,4-c]pyran-1-ones. rsc.org

The general applicability of this method to various 1,3-dicarbonyl compounds suggests that this compound would be a suitable substrate, leading to the formation of a 2H-pyran fused to the cyclohexane ring. The isopropyl group at the 4-position would be retained in the final product, influencing its stereochemistry and physical properties.

Beyond the formation of oxygen-containing heterocycles, annulation strategies involving 1,3-diones can also be employed to construct nitrogen-containing ring systems. For instance, theoretical studies using density functional theory (DFT) have investigated the ruthenium-catalyzed annulation of N-hydroxyoximes with 1,3-diynes to produce alkynylated isoquinolines. rsc.orgresearchgate.net This reaction involves the activation of a C-H bond, followed by insertion of the diyne and subsequent cyclization. While this specific reaction uses an N-hydroxyoxime as the starting material, it highlights the potential for 1,3-diones to participate in transition metal-catalyzed annulations to form complex heterocyclic scaffolds.

The table below summarizes a representative annulation reaction for the formation of 2H-pyrans.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 1,3-Cyclohexanedione | MBH-carbonate of propiolaldehyde | Base (e.g., K₂CO₃) | Substituted 2H-pyran |

Rearrangement and Isomerization Processes

The 1,3-cyclohexanedione scaffold is capable of undergoing various rearrangement and isomerization reactions, leading to structurally diverse products. These transformations can be triggered by heat, light, or catalysts and often involve the formation of new ring systems or the interconversion of stereoisomers.

An important class of isomerization reactions for substituted 1,3-cyclohexanediones is the desymmetrization of prochiral substrates. nih.govscispace.com For example, 2-(2-nitrophenyl)-1,3-cyclohexanediones bearing an alcohol side chain can undergo an organocatalyzed lactonization through a process of ring expansion. scispace.com This isomerization results in the formation of strained nine-membered lactones (nonalactones) with the creation of up to three stereocenters. scispace.com The reaction is mediated by simple organocatalysts like quinidine (B1679956) and demonstrates high diastereoselectivity and enantioselectivity. scispace.com The nature of the substituent on the cyclohexanedione ring, such as an isopropyl group, can influence the stereochemical outcome of the reaction.

From a conformational perspective, the 1,3-cyclohexanedione ring itself is subject to inversion processes, similar to cyclohexane. The interconversion between the two chair conformations of 1,3-cyclohexanedione has been studied using computational methods. scielo.org.mxresearchgate.net The energy barrier for this chair-chair interconversion is relatively low, calculated to be 1.87 kcal/mol. scielo.org.mxresearchgate.net This process involves passing through boat and twisted-boat transition states and intermediates. The presence of a substituent like an isopropyl group at the 4-position would be expected to influence the conformational equilibrium, favoring the chair conformation where the bulky isopropyl group occupies an equatorial position to minimize steric strain.

The table below outlines key aspects of the isomerization of a substituted 1,3-cyclohexanedione.

| Starting Material | Reaction Type | Catalyst | Product | Key Feature |

| 2-(2-nitrophenyl)-5-phenyl-1,3-cyclohexanedione | Isomerization/Lactonization | Quinidine | Nonalactone | Ring expansion, desymmetrization scispace.com |

Advanced Computational and Spectroscopic Characterization

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules like 4-isopropyl-1,3-cyclohexanedione. diva-portal.orgscielo.org.mx DFT calculations allow for the determination of various molecular properties by modeling the electron density. diva-portal.org This approach is instrumental in understanding reaction mechanisms, such as cycloadditions, by analyzing global and local reactivity indexes. uchile.clresearchgate.netscispace.com

Theoretical studies using DFT can predict the regioselectivity of reactions by identifying the most favorable two-center interactions between the highest nucleophilic and electrophilic sites of the reactants. uchile.cl For instance, in 1,3-dipolar cycloaddition reactions, DFT calculations can help determine whether a reaction will proceed via a concerted or stepwise mechanism and predict the most likely isomeric product. researchgate.netscispace.com The reactivity of the molecule can be further understood by analyzing Frontier Molecular Orbitals (FMOs), where the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly in its interactions with biological targets. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and binding events. nih.gov By simulating the compound's interaction with a receptor, MD can reveal key binding modes and the specific amino acid residues involved in the interaction. nih.gov

MD simulations are crucial for understanding how the presence of a ligand, such as a derivative of this compound, can induce conformational changes in a target protein. nih.gov These simulations can also be used to calculate the binding free energy, offering a quantitative measure of the stability of the ligand-receptor complex. nih.gov This information is invaluable for the rational design of new molecules with enhanced binding affinity and specificity.

Spectroscopic Techniques in Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the stereochemistry of the molecule. rsc.orgcore.ac.uk

In the context of cyclohexanedione derivatives, NMR is used to study the equilibrium between different conformations, such as chair and boat forms. researchgate.net For this compound, the isopropyl group can exist in different spatial orientations, and dynamic NMR techniques can be employed to study the rotational barriers and conformational exchange processes. unibas.it The chemical shifts and coupling constants observed in the NMR spectra are sensitive to the local electronic environment and the dihedral angles between protons, allowing for the determination of the predominant conformation in solution. core.ac.ukresearchgate.net For example, the presence of both enol and ketone forms can be identified and quantified using ¹H NMR spectroscopy. rsc.org

Below is a table summarizing representative NMR data for a derivative of this compound, highlighting the distinct signals for the different proton and carbon environments.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.01 – 7.91 | m | Aromatic H | |

| ¹H | 7.60 – 7.50 | m | Aromatic H | |

| ¹H | 5.90 – 5.70 | m | Vinylic H | |

| ¹H | 2.75 | m | CH | |

| ¹H | 2.67 – 1.89 | m | CH₂ | |

| ¹H | 0.98 | m | 6.6 | CH(CH ₃)₂ |

| ¹³C | 196.6, 196.5 | C=O | ||

| ¹³C | 171.7 | C=O (enol) | ||

| ¹³C | 40.6 | C H(CH₃)₂ | ||

| ¹³C | 32.0 | Ring CH | ||

| ¹³C | 30.1, 29.7 | Ring CH₂ | ||

| ¹³C | 19.5 | CH(C H₃)₂ | ||

| This table presents a selection of characteristic NMR shifts for a derivative of this compound as reported in the literature. rsc.org The exact chemical shifts can vary depending on the solvent and specific derivative. |

Mass spectrometry (MS) and its hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the identification and analysis of this compound and its derivatives. MS provides the mass-to-charge ratio (m/z) of the molecular ion, which helps in determining the molecular weight of the compound. ajgreenchem.comchemijournal.com

GC-MS is particularly useful for analyzing volatile compounds and can separate complex mixtures before detection by the mass spectrometer. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides valuable structural information. ajgreenchem.com For instance, the cleavage of the isopropyl group is often a characteristic fragmentation pathway for compounds containing this moiety. ajgreenchem.com LC-MS is employed for less volatile or thermally labile derivatives, allowing for their analysis without the need for high temperatures. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. rsc.org

The combination of chromatographic separation with mass spectrometric detection is a powerful approach for analyzing reaction products and identifying derivatives of this compound in various matrices.

Applications in the Synthesis of Complex Molecules and Bioactive Compounds

Role as an Intermediate in Pharmaceutical Synthesis

Substituted 1,3-cyclohexanedione (B196179) derivatives are recognized as important intermediates for producing a variety of pharmaceutical chemical products. google.com This class of compounds is supplied to the global life science industry to support research, development, and production of biotechnology and pharmaceutical drug therapies. sigmaaldrich.com While the broader class of 1,3-cyclohexanediones are utilized as pharmaceutical intermediates, they are also employed in synthesizing compounds with potential therapeutic applications and are considered versatile intermediates for value-added organic molecules. chemicalbook.comjindunchemistry.comgoogle.com

Precursor for Agrochemicals, including Herbicides

Cyclohexane-1,3-dione and its derivatives are prominent intermediates in the synthesis of agrochemicals, particularly herbicides. google.comjindunchemistry.com This class of compounds is known for its significant herbicidal activity. google.com The unique diketone structure is an essential building block for creating selective herbicides that are effective against grassy weeds in major crops such as corn, wheat, and rice. jindunchemistry.com

Several commercial herbicides are formal derivatives of 1,3-cyclohexanedione, including mesotrione (B120641) and tralkoxydim. wikipedia.org For example, 2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione (Mesotrione) is a selective pre- and post-emergence herbicide used to control broad-leaved weeds in corn. google.com These herbicides often function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). google.com The development of various substituted cyclohexane-1,3-diones is driven by the demand for new and effective herbicidal agents. google.com

Building Blocks for Natural Product Synthesis

Natural products represent a diverse group of compounds, many of which possess significant biological activity. nih.gov 4-Isopropyl-1,3-cyclohexanedione serves as a valuable starting material in the synthesis of certain classes of these complex molecules.

This compound is utilized as a starting reagent in the preparation of monocyclic terpenes. sigmaaldrich.comsigmaaldrich.com Terpenes are a large class of naturally occurring organic compounds derived from isoprene (B109036) units and include many fragrances and medicinally relevant molecules. nih.gov The synthesis of these compounds is a significant area of research, and the use of building blocks like this compound provides a pathway to these complex structures. nih.gov A multistep synthesis to produce 5-isopropyl-1,3-cyclohexanedione (B91602) (a synonym) has been developed specifically for use in educational settings to demonstrate the creation of such foundational molecules. ed.gov

Information on the direct use of this compound for the formation of Taxol A-ring synthons is not available in the provided search results. The total synthesis of Taxol is a highly complex process, with established routes typically starting from different precursors, such as the Wieland-Miescher ketone or patchoulene oxide. wikipedia.orgwikipedia.org

Synthesis of Specialized Chemical Entities

Beyond broader applications, this compound is a precursor for specific, specialized molecules.

Research confirms that this compound may be used as a starting reagent for the synthesis of carvotanacetone (B1241184) analogues. sigmaaldrich.comsigmaaldrich.com Carvotanacetone is a monoterpenoid ketone and a natural product found in certain essential oils. The ability to synthesize analogues of this compound allows chemists to explore structure-activity relationships and develop new molecules with potentially unique properties.

Data Tables

Applications of this compound

| Application Area | Specific Use |

|---|---|

| Pharmaceutical Synthesis | General intermediate for pharmaceutical and biotech R&D. google.comsigmaaldrich.com |

| Agrochemicals | Precursor for cyclohexanedione-based herbicides. jindunchemistry.comgoogle.com |

| Natural Product Synthesis | Starting material for monocyclic terpenes. sigmaaldrich.comsigmaaldrich.com |

| Specialized Chemicals | Starting reagent for carvotanacetone analogues. sigmaaldrich.comsigmaaldrich.com |

List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Isopropyl-1,3-cyclohexanedione |

| Carvotanacetone |

| Isoprene |

| Mesotrione (2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) |

| Patchoulene oxide |

| Taxol |

| Tralkoxydim |

β-Peptides and Heterocyclic Compounds

The unique structural features of this compound, particularly its reactive dicarbonyl functionality and the presence of a chiral center, make it a valuable starting material for the synthesis of complex molecules such as β-peptides and various heterocyclic compounds.

The synthesis of β-amino acids, the monomeric units of β-peptides, can be achieved through various synthetic routes starting from 1,3-dicarbonyl compounds. These methods often involve the introduction of a nitrogen-containing group to the dicarbonyl framework. For instance, the conjugate addition of amines to α,β-unsaturated systems derived from this compound can lead to the formation of β-amino esters, which can then be hydrolyzed to the corresponding β-amino acids. A notable study demonstrated the transformation of all four isomers of a derivative of this compound into their corresponding β-amino acids, highlighting the potential of this compound in creating stereochemically diverse building blocks for β-peptide synthesis. wikipedia.org

Furthermore, the reactivity of the 1,3-dicarbonyl motif in this compound allows for its use in the construction of a wide array of heterocyclic systems. These reactions often proceed through multicomponent reactions, where the dione, an aldehyde, and a nitrogen source condense to form complex ring structures.

Nitrogen-Containing Heterocycles:

Pyridines: The Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction, can utilize 1,3-dicarbonyl compounds, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org While direct examples with this compound are not extensively documented in readily available literature, the general applicability of the Hantzsch synthesis to substituted 1,3-cyclohexanediones suggests its potential in this context. wikipedia.org

Quinolines and Acridines: Substituted 1,3-cyclohexanediones are known precursors for the synthesis of quinoline (B57606) and acridine (B1665455) derivatives. These syntheses often involve condensation reactions with anilines and aldehydes, leading to the formation of the fused heterocyclic systems. nih.gov The versatility of these methods allows for the creation of a library of substituted quinolines and acridines with potential biological activities.

Oxygen-Containing Heterocycles:

4H-Chromenes: The reaction of 1,3-dicarbonyl compounds with ortho-quinone methides, often generated in situ from salicylaldehydes or ortho-hydroxybenzyl alcohols, provides a route to 4H-chromene derivatives. nih.govbohrium.com These reactions can be catalyzed by various reagents, including Lewis acids and chiral catalysts, to achieve high yields and enantioselectivities. The general reactivity of 1,3-cyclohexanediones in these transformations suggests that this compound would be a suitable substrate for the synthesis of novel chromene structures.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from 1,3-Cyclohexanedione Derivatives

| Heterocyclic Scaffold | General Synthetic Method | Key Reactants |

| Dihydropyridines/Pyridines | Hantzsch Synthesis | 1,3-Dicarbonyl, Aldehyde, Ammonia/Ammonium Salt |

| Quinolines/Acridines | Multicomponent Condensation | 1,3-Dicarbonyl, Aniline, Aldehyde |

| 4H-Chromenes | Cascade Cyclization | 1,3-Dicarbonyl, ortho-Quinone Methide |

Pheromone and Kairomone Synthesis

The structural framework of this compound and its derivatives serves as a valuable chiral pool for the synthesis of insect pheromones and kairomones. These semiochemicals play a crucial role in insect communication and behavior, and their synthesis is of great interest for pest management strategies.

A significant application of a derivative of this compound is in the synthesis of the aggregation pheromone of the ambrosia beetle, Platypus quercivorus. In one reported synthesis, (S)-perillyl alcohol is converted in a multi-step sequence to (R)-cryptone, a key intermediate that contains the 4-isopropylcyclohexenone core. Treatment of (R)-cryptone with methyllithium (B1224462) affords (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, the target aggregation pheromone. nih.gov This synthesis highlights how the stereochemistry of the starting material can be translated into the final pheromone product.

Furthermore, research into the biosynthesis of pheromones in bark beetles, such as those in the genus Ips, has revealed that many species produce monoterpenoid pheromones de novo. nih.govresearchgate.net While these beetles may utilize host tree monoterpenes as precursors, the enzymatic machinery for constructing these complex molecules resides within the insect. The structural similarity of this compound to intermediates in these biosynthetic pathways underscores its relevance as a synthon for accessing a variety of bark beetle pheromones.

Kairomones, which are chemical signals that benefit the receiver but not the emitter, are also accessible from precursors related to this compound. For example, quercivorol, ((1S,4R)-p-menth-2-en-1-ol), which acts as a kairomone for the ambrosia beetle Euwallacea fornicatus species complex, has been synthesized and its activity confirmed in olfactometer bioassays. nih.gov The synthesis of such compounds allows for detailed studies of insect-host interactions and the development of attractants for monitoring and trapping pest species.

Table 2: Examples of Semiochemicals Related to this compound Derivatives

| Compound Name | Type of Semiochemical | Target Insect Species |

| (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol | Aggregation Pheromone | Platypus quercivorus |

| Quercivorol | Kairomone | Euwallacea fornicatus complex |

Applications in Chemoanalytical Derivatization

While direct applications of this compound as a chemoanalytical derivatization agent are not extensively reported in the literature, the parent compound, 1,3-cyclohexanedione, and its close analog, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), are well-established reagents for this purpose. wikipedia.orgnih.govnih.gov The reactivity of the 1,3-dicarbonyl system in these compounds allows for the sensitive and selective detection of aldehydes.

The reaction of 1,3-cyclohexanedione with aldehydes, typically under mild conditions, results in the formation of highly fluorescent or UV-active derivatives. nih.gov This transformation is particularly useful for the analysis of low molecular weight aldehydes, which often lack a native chromophore or fluorophore, making their direct detection by common analytical techniques like HPLC-UV or fluorescence spectroscopy challenging.

A study utilizing 1,3-cyclohexanedione (CHD) as a derivatizing reagent for the analysis of formaldehyde, acetaldehyde, propionaldehyde, and valeraldehyde (B50692) by micellar electrokinetic chromatography with diode array detection (MEKC-DAD) demonstrated the effectiveness of this approach. nih.gov The derivatization reaction proceeds efficiently, and the resulting products exhibit strong absorbance at 260 nm, allowing for sensitive detection. The method was successfully applied to the analysis of these aldehydes in sugar cane brandy. nih.gov

Table 3: Analytical Parameters for Aldehyde Derivatization with 1,3-Cyclohexanedione (CHD) using MEKC-DAD

| Aldehyde | Limit of Detection (LOD) (mg/L) | Correlation Coefficient (r²) |

| Formaldehyde | 0.02 | > 0.999 |

| Acetaldehyde | 0.01 | > 0.999 |

| Propionaldehyde | 0.05 | > 0.999 |

| Valeraldehyde | 0.7 | > 0.999 |

Source: Donegatti et al., 2019 nih.gov

The high stability, aqueous solubility, selectivity, and sensitivity of the derivatives, coupled with the simple preparation steps, make 1,3-cyclohexanedione an attractive alternative to other derivatizing agents. nih.gov Given the shared reactive 1,3-dicarbonyl moiety, it is highly probable that this compound could also serve as an effective derivatization reagent, potentially offering advantages in terms of the chromatographic properties or mass spectrometric fragmentation patterns of its derivatives, although specific studies are required to confirm this.

Dimedone is another widely used reagent for the detection and analysis of aldehydes, forming crystalline derivatives with distinct melting points. wikipedia.org It has also been employed in the development of chemical probes for the detection of sulfenic acids in proteins. nih.govnih.gov This further highlights the utility of the 1,3-cyclohexanedione scaffold in analytical applications.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient and stereoselective synthesis of 4-isopropyl-1,3-cyclohexanedione and its derivatives is a key area of ongoing research. While classical methods such as the Dieckmann condensation and Michael additions have been traditionally employed, recent efforts are focused on the development of more sophisticated catalytic systems that offer higher efficiency, selectivity, and sustainability.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral cyclohexanedione derivatives. For instance, the use of chiral primary and secondary amines as catalysts in Michael additions and subsequent cyclization reactions allows for the enantioselective formation of substituted 1,3-cyclohexanediones. Specifically, cinchona alkaloid-derived squaramide catalysts have been successfully employed in asymmetric Michael/cyclization cascade reactions to produce complex spirocyclic compounds with high diastereo- and enantioselectivity. rsc.org While not yet specifically reported for this compound, these methodologies hold significant promise for its asymmetric synthesis.

Furthermore, biocatalysis presents a green and highly selective alternative for the synthesis of chiral building blocks. Enzymes such as lipases and dehydrogenases can be utilized for the kinetic resolution of racemic mixtures of 4-alkyl-1,3-cyclohexanediones or for the asymmetric reduction of a corresponding prochiral precursor. The application of biocatalytic deracemization or asymmetric synthesis could provide access to enantiomerically pure this compound, which is crucial for applications in the life sciences.

Recent advancements in photoredox catalysis also open new avenues for the synthesis and functionalization of cyclohexanedione scaffolds. nih.govrsc.org Visible-light-mediated reactions can facilitate novel carbon-carbon and carbon-heteroatom bond formations under mild conditions, potentially enabling more efficient and novel synthetic routes to this compound and its derivatives. nih.govrsc.org

Exploration of New Reactivity Modes and Transformation Pathways

Beyond its use as a synthetic building block, researchers are actively exploring new reactivity modes and transformation pathways of this compound. The presence of two carbonyl groups and an acidic methylene (B1212753) proton makes it a versatile platform for a variety of chemical transformations.

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are a particularly attractive strategy for the rapid construction of complex molecular architectures from simple precursors. The 1,3-dicarbonyl moiety of this compound makes it an excellent substrate for initiating cascade sequences, often starting with a Michael addition. nih.govrsc.org For example, an organocatalyzed Michael-Michael cascade reaction of unsaturated β-ketoesters has been developed to generate highly functionalized cyclohexenes with multiple stereocenters. nih.gov Applying such a strategy to this compound could lead to the efficient synthesis of novel and structurally diverse compounds.

The exploration of unconventional reaction conditions and reagents is also leading to new discoveries. For instance, the use of hypervalent iodine reagents or photoredox catalysis could unlock novel functionalization pathways at the C2 position or other sites of the cyclohexanedione ring. These methods could facilitate the introduction of a wide range of functional groups, expanding the chemical space accessible from this compound.

Advanced Computational Modeling of Structure-Activity Relationships

Computational chemistry is playing an increasingly important role in understanding and predicting the properties and activities of molecules. For derivatives of this compound, advanced computational modeling is being employed to elucidate structure-activity relationships (SAR), guiding the design of new compounds with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a series of compounds with their biological activity. nih.govnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives that act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govepa.govresearchgate.net These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, providing valuable insights for the design of more potent inhibitors. nih.gov

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand and its biological target, such as an enzyme active site. nih.govnih.gov By simulating the movement of atoms over time, MD can provide detailed information about the binding mode, conformational changes, and the key intermolecular interactions that contribute to binding affinity. nih.govnih.gov For 4-alkyl-1,3-cyclohexanedione derivatives targeting HPPD, MD simulations have been used to confirm binding modes predicted by molecular docking and to analyze the stability of the ligand-protein complex. nih.govnih.gov

The following table summarizes key computational methods and their applications in the study of cyclohexanedione derivatives:

| Computational Method | Application | Key Findings |

| 3D-QSAR (CoMFA/CoMSIA) | Elucidating structure-activity relationships of HPPD inhibitors. nih.gov | Identification of key steric and electronic features that influence inhibitory activity. nih.gov |

| Molecular Docking | Predicting the binding mode of inhibitors in the active site of HPPD. nih.govnih.gov | Confirmation of bidentate chelation with the active site metal ion and key interactions with surrounding amino acid residues. acs.org |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and characterizing intermolecular interactions. nih.govnih.gov | Confirmation of stable binding and identification of key residues involved in the interaction. nih.govnih.gov |

Design of Next-Generation Analogues for Specific Applications

The versatile scaffold of this compound serves as a promising starting point for the design of next-generation analogues with tailored properties for specific applications, particularly in agrochemicals and biotechnology.

A significant area of application for cyclohexane-1,3-dione derivatives is in the development of herbicides. Many commercial herbicides, known as triketones, are based on the 2-acyl-cyclohexane-1,3-dione structure and act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.orgrsc.org The 4-alkyl substitution can influence the selectivity and potency of these herbicides. acs.org Ongoing research focuses on designing novel analogues of this compound with improved herbicidal activity, broader weed control spectrum, and enhanced crop safety. acs.org This involves the synthesis and biological evaluation of derivatives with different acyl groups at the C2 position and further modifications on the cyclohexanedione ring. acs.orgacs.org

Another exciting and emerging application is the use of the 1,3-cyclohexanedione (B196179) core in the design of fluorescent probes for bioimaging. frontiersin.org The dicarbonyl moiety can act as a reactive site for the selective detection of specific analytes, such as reactive oxygen species (ROS) or enzymes. By attaching a fluorophore to the this compound scaffold, it is possible to create "turn-on" or "turn-off" fluorescent probes where the fluorescence signal is modulated upon reaction with the target molecule. This opens up possibilities for developing novel tools for disease diagnosis and for studying biological processes in real-time. frontiersin.org

Furthermore, the structural motif of this compound is being explored for the development of new therapeutic agents. Derivatives of cyclohexane-1,3-dione have been investigated for their potential as anticancer and antibacterial agents. nih.govmdpi.com The design and synthesis of novel analogues with modified substitution patterns on the ring and at the C2 position are being pursued to optimize their biological activity and selectivity. nih.govmdpi.comnih.govbeilstein-journals.orgnih.govclockss.org

The table below outlines potential applications for next-generation analogues of this compound.

| Application Area | Design Strategy | Desired Outcome |

| Agrochemicals | Modification of the C2-acyl group and other ring substituents. acs.orgacs.org | Development of more potent and selective herbicides with improved crop safety. acs.org |

| Bioimaging | Covalent attachment of fluorophores and reactive moieties. frontiersin.org | Creation of selective fluorescent probes for the detection of specific biomolecules. frontiersin.org |

| Pharmaceuticals | Synthesis of diverse libraries of derivatives for biological screening. nih.govmdpi.com | Discovery of novel drug candidates with anticancer or antibacterial activity. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Isopropyl-1,3-cyclohexanedione in laboratory settings?

- Methodological Answer : Synthesis of this compound can be approached via condensation reactions similar to those used for structurally related cyclohexanediones. For example, 5,5-Dimethyl-1,3-cyclohexanedione (Methone) is synthesized through base-catalyzed cyclization of diketones or via Claisen-Schmidt condensation . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to achieving high yields. Characterization of intermediates using thin-layer chromatography (TLC) and purification via recrystallization or column chromatography is recommended.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : H and C NMR can identify the cyclohexanedione backbone and isopropyl substituent by analyzing chemical shifts and splitting patterns (e.g., carbonyl groups at ~200–210 ppm in C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can confirm the molecular ion peak (CHO, m/z 154.0994) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1700–1750 cm confirm carbonyl groups.

These methods are consistent with protocols used in biofuel and microbial degradation studies .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste.

- Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How does the cyclic structure of this compound influence combustion efficiency in biofuel blends?

- Methodological Answer : In biofuel applications, the cyclic structure enhances cetane number and prolongs combustion duration by stabilizing radical intermediates. Oxygen content from the diketone moiety promotes complete oxidation, increasing heat release and cylinder pressure (e.g., TC-CNSL blends showed 15–20% higher cetane numbers than diesel ). Researchers should quantify oxygen content via elemental analysis and correlate it with combustion kinetics using bomb calorimetry or engine testing (e.g., Table 13 in ).

Q. What methodologies are used to analyze the role of this compound in microbial degradation processes?

- Methodological Answer : Microbial degradation studies employ:

- Screening Assays : Enrichment cultures from environmental samples (e.g., tobacco leaves) to isolate degrading bacteria.

- GC-MS Analysis : Monitor degradation products (e.g., ketones and acids) to trace metabolic pathways.

- Kinetic Studies : Measure substrate depletion rates under varying pH, temperature, and nutrient conditions.

In tobacco leaf treatments, GC-MS detected a 0.12% increase in this compound post-microbial intervention, suggesting partial degradation or biotransformation .

Q. How can researchers resolve contradictions in reported effects of this compound across different studies?

- Methodological Answer : Discrepancies (e.g., beneficial combustion effects vs. environmental persistence) require:

- Controlled Comparative Studies : Isolate variables such as concentration, temperature, and matrix composition (e.g., biofuel vs. soil systems).

- Advanced Analytics : Use isotopic labeling (C or H) to track compound fate in different environments.

- Meta-Analysis : Systematically review experimental conditions across studies (e.g., oxygen content in biofuels vs. microbial activity in degradation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.